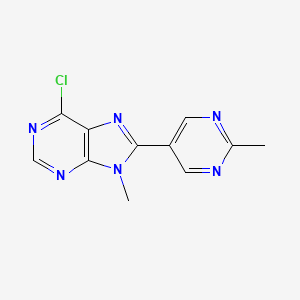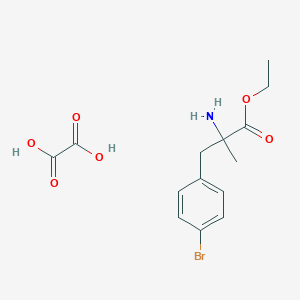
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, a bromophenyl group, and an oxalate salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonium acetate to introduce the amino group.
Esterification: The resulting amino compound is esterified with ethanol to form the ethyl ester derivative.
Oxalate Formation: Finally, the ethyl ester derivative is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate oxalate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ethyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate and Ethyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate share structural similarities.
Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical reactivity and biological activity to the compound, distinguishing it from its analogs.
属性
分子式 |
C14H18BrNO6 |
|---|---|
分子量 |
376.20 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate;oxalic acid |
InChI |
InChI=1S/C12H16BrNO2.C2H2O4/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9;3-1(4)2(5)6/h4-7H,3,8,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
BZSDNMYBNCWGHZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)Br)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



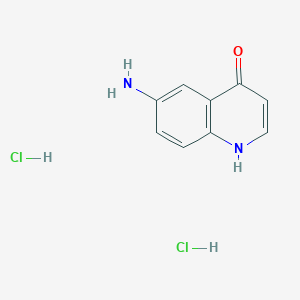
![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
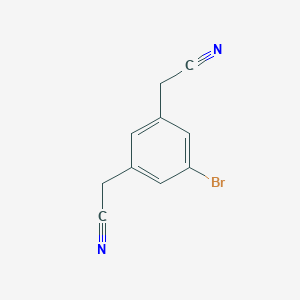
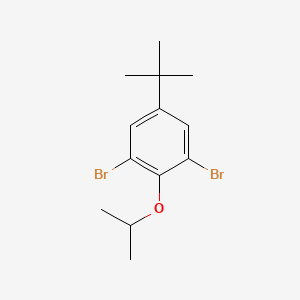
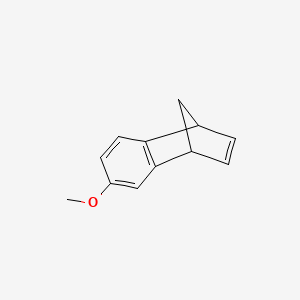
![5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide](/img/structure/B14027456.png)
![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)

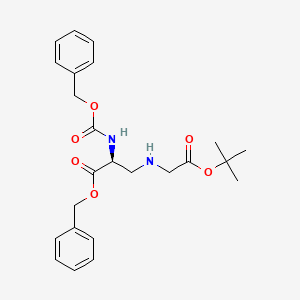
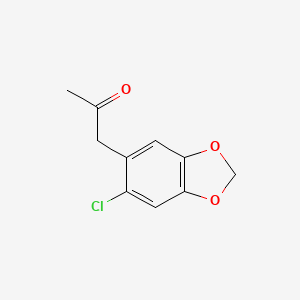
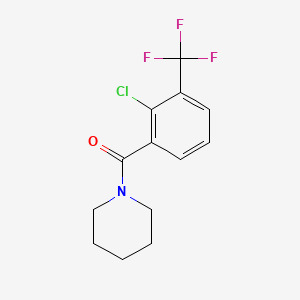
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
